molecular formula C13H21NO5 B13530061 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid

Cat. No.: B13530061
M. Wt: 271.31 g/mol
InChI Key: CPGBOXYHYSXEOT-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[35]nonane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-9(10(15)16)13(14)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

CPGBOXYHYSXEOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCOCC2)C(=O)O

Origin of Product

United States

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